molecular formula C15H13ClF3NO2 B3061201 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine CAS No. 64378-95-6

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine

Cat. No.: B3061201
CAS No.: 64378-95-6
M. Wt: 331.72 g/mol
InChI Key: DACJMMUOMVCDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common method involves the following steps:

    Etherification: The reaction of the halogenated aromatic compound with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and safety. For example, the use of crown-ether phase transfer catalysts can improve reaction rates and yields by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-2-21-14-8-10(4-5-12(14)20)22-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJMMUOMVCDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214589
Record name 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64378-95-6
Record name 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064378956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)-2-ETHOXYBENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282538B9EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-ethoxybenzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.